molecular formula C8H6BrN3 B1445525 3-bromo-5-(1H-imidazol-2-yl)pyridine CAS No. 1211521-74-2

3-bromo-5-(1H-imidazol-2-yl)pyridine

Cat. No.: B1445525
CAS No.: 1211521-74-2
M. Wt: 224.06 g/mol
InChI Key: YFFDWLLFKKJMGX-UHFFFAOYSA-N
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Description

3-bromo-5-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and imidazole groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(1H-imidazol-2-yl)pyridine typically involves the bromination of 5-(1H-imidazol-2-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The imidazole ring can undergo oxidation reactions, leading to the formation of imidazole N-oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 5-(1H-imidazol-2-yl)pyridine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

Major Products:

    Substitution: Formation of 3-azido-5-(1H-imidazol-2-yl)pyridine or 3-thiocyanato-5-(1H-imidazol-2-yl)pyridine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 5-(1H-imidazol-2-yl)pyridine.

Scientific Research Applications

3-bromo-5-(1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 3-bromo-5-(1H-imidazol-2-yl)pyridine largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-(1H-imidazol-2-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-chloro-5-(1H-imidazol-2-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    3-iodo-5-(1H-imidazol-2-yl)pyridine: Contains an iodine atom, which can influence its electronic properties and reactivity.

Uniqueness: 3-bromo-5-(1H-imidazol-2-yl)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions

Properties

IUPAC Name

3-bromo-5-(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFDWLLFKKJMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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